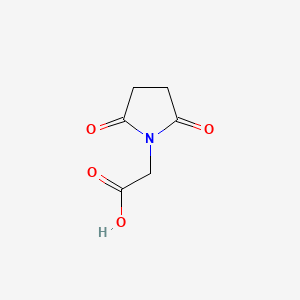

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

Descripción general

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (DPA) is an organic compound belonging to the class of pyrrolidines. It is a white powder that is insoluble in water and is mainly used as a reagent in organic synthesis. DPA is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. Furthermore, it has been used in the study of biochemical and physiological processes, making it a valuable tool in the laboratory.

Aplicaciones Científicas De Investigación

Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, highlighting the compound's role in developing analogues of significant neurotransmitters (Petz et al., 2019).

Controlling Deuterium Isotope Effects in Proteomics : Zhang et al. (2002) explored the use of various coding agents, including deuterated versions of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid ester, in understanding heavy isotope coded peptides in proteomics (Zhang et al., 2002).

Decarboxylation and Nitrosation of Pyrrolidone Carboxylic Acids : Gailius and Stamm (1992) discussed the synthesis, decarboxylation, and nitrosation of 1‐Acyl‐2‐pyrrolidone‐3‐carboxylic acids, showing the chemical versatility of related pyrrolidinone compounds (Gailius & Stamm, 1992).

Cross-Linking Reagents in Peptide-Liposome Coupling : Frisch et al. (1996) synthesized heterobifunctional reagents, including 2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)acetic acid derivatives, for the coupling of peptides to liposomes, illustrating the compound's application in bioconjugation chemistry (Frisch et al., 1996).

Development of Hybrid Anticonvulsant Agents : Kamiński et al. (2015) focused on synthesizing new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives, demonstrating the compound's potential in medicinal chemistry (Kamiński et al., 2015).

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in the preparation of pyrazolopyridines, which are pde4b inhibitors .

Mode of Action

It is known to be involved in the synthesis of other compounds, suggesting it may interact with its targets through chemical reactions .

Biochemical Pathways

Given its use in the synthesis of pyrazolopyridines, it may be involved in the phosphodiesterase 4b (pde4b) pathway .

Result of Action

It is known to be used in the synthesis of other compounds, suggesting it may contribute to the effects of these compounds .

Análisis Bioquímico

Biochemical Properties

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These interactions are significant as they influence the compound’s role in various physiological processes. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 channels is particularly noteworthy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with calcium channels can affect intracellular calcium levels, which in turn can influence various signaling pathways and gene expression patterns . Additionally, its role in inhibiting voltage-gated sodium channels can impact neuronal excitability and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit calcium currents mediated by Cav 1.2 channels, which is a key aspect of its mechanism of action . This inhibition can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound’s interaction with voltage-gated sodium channels can result in the modulation of neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits high metabolic stability on human liver microsomes, indicating its stability over time . Additionally, its negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms suggest that it maintains its biochemical activity without significant degradation . Long-term effects on cellular function have been observed, particularly in the context of its role in modulating calcium and sodium channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The median effective dose (ED50) for the MES test was found to be 45.6 mg/kg, while the ED50 for the 6 Hz seizure model was 39.5 mg/kg . At higher doses, the compound’s toxic effects were observed, with a median toxic dose (TD50) of 162.4 mg/kg in the rotarod test .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, although its inhibition of these enzymes is relatively weak . The compound’s high metabolic stability on human liver microsomes suggests that it undergoes minimal metabolic degradation . This stability is crucial for its sustained biochemical activity and effectiveness in various physiological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. . This property is particularly important for its effectiveness in neurological applications. Additionally, its distribution within tissues is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium and sodium channels suggest that it may localize to regions of the cell where these channels are abundant, such as the plasma membrane and endoplasmic reticulum . Additionally, its ability to modulate intracellular calcium levels indicates that it may also be present in organelles involved in calcium storage and signaling .

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWYXZRSMMISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204809 | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5626-41-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

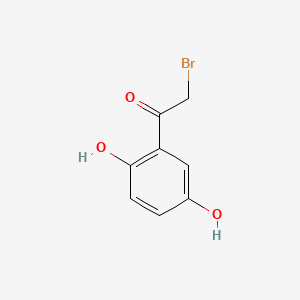

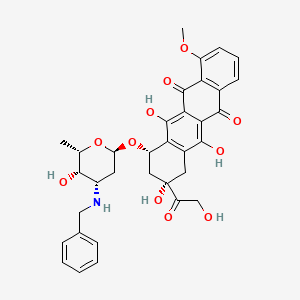

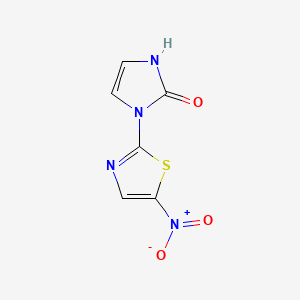

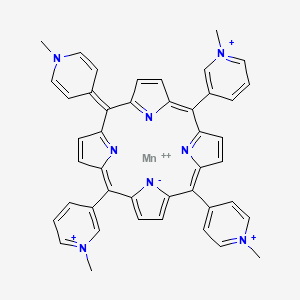

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.